

An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: *2-(Methylthio)benzaldehyde*

Cat. No.: *B1584264*

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Introduction and Physicochemical Properties

2-(Methylthio)benzaldehyde, also known as *o*-(methylthio)benzaldehyde, is an aromatic aldehyde characterized by a formyl group and a methylthio group at the *ortho* position of the benzene ring.^[1] This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in the synthesis of a variety of complex organic compounds.^[2]

The presence of both an electrophilic aldehyde and a nucleophilic sulfur atom within the same molecule allows for a diverse range of chemical transformations. It is a key precursor in the synthesis of various pharmaceuticals and agrochemicals, including fungicides and plant growth regulators.^[2]

Table 1: Physicochemical Properties of **2-(Methylthio)benzaldehyde**

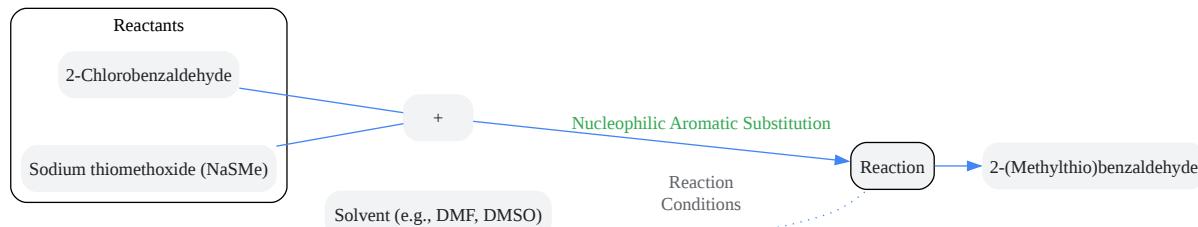
Property	Value	Source
CAS Number	7022-45-9	[1]
Molecular Formula	C ₈ H ₈ OS	[1]
Molecular Weight	152.21 g/mol	[1]
Appearance	Clear, light orange to yellow-green liquid	[1]
Boiling Point	141-143 °C at 13 mmHg	[1]
Density	1.18 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.633	[1]
Flash Point	110 °C (230 °F)	[1]
Storage	2-8°C, under an inert atmosphere	[1]

Synthesis of 2-(Methylthio)benzaldehyde

The synthesis of **2-(methylthio)benzaldehyde** can be achieved through several routes, primarily involving the introduction of the methylthio group onto a benzaldehyde precursor or the formylation of a thioanisole derivative. A common and effective method involves the nucleophilic aromatic substitution of a suitable ortho-substituted benzaldehyde with a methylthiolate source.

Synthesis from 2-Chlorobenzaldehyde

A widely utilized method for the preparation of **2-(methylthio)benzaldehyde** involves the reaction of 2-chlorobenzaldehyde with a methylthiolating agent. This reaction is a nucleophilic aromatic substitution where the chloride is displaced by the methylthiolate anion.



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Caption: Synthesis of **2-(Methylthio)benzaldehyde** from 2-Chlorobenzaldehyde.

Experimental Protocol:

- To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.
- The reaction mixture is then heated to a temperature between 80-100 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and poured into water.
- The aqueous layer is extracted with an organic solvent such as ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure **2-(methylthio)benzaldehyde**.

Rationale for Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves both the organic substrate and the ionic nucleophile,

facilitating the reaction. Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the relatively unactivated aromatic ring. An excess of sodium thiomethoxide ensures the complete conversion of the starting material.

Synthesis from 2-Bromobenzaldehyde and Dimethyl Sulfoxide (DMSO)

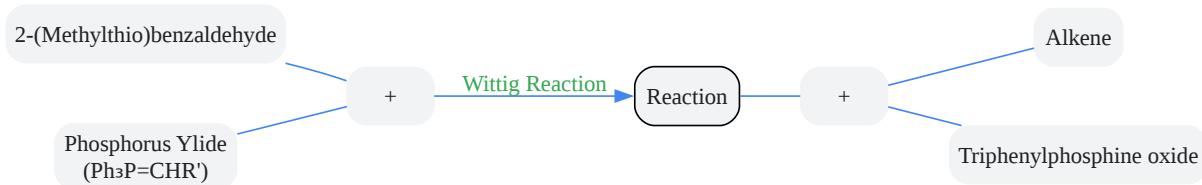
An alternative approach utilizes 2-bromobenzaldehyde and dimethyl sulfoxide (DMSO), where DMSO serves as both the solvent and the methylthiolating agent in the presence of a suitable catalyst and base.^[1]

Chemical Reactivity and Synthetic Applications

The dual functionality of **2-(methylthio)benzaldehyde** makes it a versatile synthon for a variety of chemical transformations. The aldehyde group can undergo typical reactions such as oxidation, reduction, and nucleophilic additions, while the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, or participate in metal-catalyzed cross-coupling reactions.

Reactions of the Aldehyde Group

- Oxidation: The aldehyde can be readily oxidized to the corresponding 2-(methylthio)benzoic acid using standard oxidizing agents like potassium permanganate ($KMnO_4$) or Jones reagent (CrO_3/H_2SO_4).
- Reduction: The aldehyde can be selectively reduced to 2-(methylthio)benzyl alcohol using mild reducing agents such as sodium borohydride ($NaBH_4$) in an alcoholic solvent.
- Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.^{[3][4][5][6][7]} Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a carbon-carbon double bond with control over the stereochemistry of the resulting alkene.^{[3][4]}



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Caption: General scheme of the Wittig reaction with **2-(Methylthio)benzaldehyde**.

Reactions of the Methylthio Group

- Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide or a sulfone.^{[8][9]} The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the synthesis of the sulfoxide, mild oxidants like hydrogen peroxide in acetic acid are employed.^[8] Stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the sulfone.

Applications in Heterocyclic Synthesis

A significant application of **2-(methylthio)benzaldehyde** is in the synthesis of sulfur-containing heterocyclic compounds. For instance, it is a key intermediate in the synthesis of 2-acetylbenzo[b]thiophene, a precursor to the asthma drug Zileuton.

Spectroscopic Characterization

The structure of **2-(methylthio)benzaldehyde** can be unequivocally confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of **2-(Methylthio)benzaldehyde**

Technique	Key Features and Assignments
¹ H NMR	The aldehyde proton (CHO) typically resonates as a singlet in the downfield region around δ 10.0 ppm. The aromatic protons appear as a complex multiplet between δ 7.0-8.0 ppm. The methyl protons of the thioether group (SCH ₃) give a characteristic singlet at approximately δ 2.5 ppm.
¹³ C NMR	The carbonyl carbon of the aldehyde group is observed at a characteristic downfield chemical shift of around δ 192 ppm. The aromatic carbons resonate in the region of δ 120-145 ppm. The methyl carbon of the thioether group appears at approximately δ 15 ppm.
IR Spectroscopy	A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed around 1700 cm ⁻¹ . C-H stretching vibrations of the aromatic ring and the aldehyde group are found in the region of 2700-3100 cm ⁻¹ .
Mass Spectrometry	The molecular ion peak [M] ⁺ is observed at m/z = 152. Key fragmentation patterns include the loss of a hydrogen atom to give the [M-1] ⁺ ion at m/z = 151, and the loss of the formyl group to give the [M-29] ⁺ ion at m/z = 123.

Applications in Drug Discovery and Development

2-(Methylthio)benzaldehyde serves as a valuable building block in the synthesis of various biologically active molecules. Its utility stems from the ability to introduce a sulfur-containing aromatic scaffold, which is a common motif in many pharmaceutical agents.

As previously mentioned, a notable application is in the synthesis of Zileuton, a 5-lipoxygenase inhibitor used in the treatment of asthma. The synthesis involves the conversion of **2-**

(methylthio)benzaldehyde to a key 2-acetylbenzo[b]thiophene intermediate. This highlights the importance of this aldehyde in accessing complex heterocyclic systems with therapeutic relevance.

Furthermore, the reactive nature of both the aldehyde and thioether functionalities allows for its incorporation into diverse molecular frameworks, making it a target for library synthesis in drug discovery programs aimed at identifying new lead compounds.

Conclusion

2-(Methylthio)benzaldehyde is a versatile and valuable chemical intermediate with a rich and diverse reactivity profile. Its utility in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, underscoring its importance for researchers and scientists in the field of organic and medicinal chemistry.

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